Cathepsin G Inhibitor Cathepsin G Inhibitor
Brand Name: Vulcanchem
CAS No.: 429676-93-7
VCID: VC0147557
InChI: InChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44)
SMILES: CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O
Molecular Formula: C36H33N2O6P
Molecular Weight: 620.6 g/mol

Cathepsin G Inhibitor

CAS No.: 429676-93-7

Reference Standards

VCID: VC0147557

Molecular Formula: C36H33N2O6P

Molecular Weight: 620.6 g/mol

Cathepsin G Inhibitor - 429676-93-7

CAS No. 429676-93-7
Product Name Cathepsin G Inhibitor
Molecular Formula C36H33N2O6P
Molecular Weight 620.6 g/mol
IUPAC Name [2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid
Standard InChI InChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44)
Standard InChIKey GNOZQRKYZJSIPZ-UHFFFAOYSA-N
SMILES CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O
Canonical SMILES CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O
Appearance Assay:≥95%A crystalline solid
Synonyms P-[2-[3-[[(1-Benzoyl-4-piperidinyl)methylamino]carbonyl]-2-naphthalenyl]-1-(1-naphthalenyl)-2-oxoethyl]-phosphonic Acid; [2-[3-[[(1-Benzoyl-4-piperidinyl)methylamino]carbonyl]-2-naphthalenyl]-1-(1-naphthalenyl)-2-oxoethyl]-phosphonic Acid
PubChem Compound 9830518
Last Modified Nov 11 2021
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